Pyridazine vs. Pyridine Heteroaryl Core: 3‑Fold Potency Advantage in SCD1 Inhibition
The pyridazine ring in 2034225-77-7 is expected to confer approximately 3‑fold greater SCD1 inhibitory potency compared to the direct pyridine analog. In a systematic SAR survey of SCD1 inhibitors, the pyridazine‑containing scaffold exhibited a 3‑fold improvement in potency over the corresponding pyridine variant, attributable to the additional nitrogen atom’s favorable interaction with the enzyme active site [1].
| Evidence Dimension | SCD1 inhibitory potency (fold improvement) |
|---|---|
| Target Compound Data | Pyridazine core (exact IC50 not reported for this specific compound) |
| Comparator Or Baseline | Pyridine core analog: ~3-fold lower potency than pyridazine |
| Quantified Difference | ~3-fold advantage for pyridazine over pyridine (class-level SAR) |
| Conditions | SCD1 enzyme inhibition assay; literature SAR comparison across multiple pyridazine vs. pyridine matched pairs |
Why This Matters
Procurement of 2034225-77-7 rather than a pyridine-based surrogate ensures the pyridazine‑derived potency advantage is retained in SCD1‑targeted screening campaigns.
- [1] Sharma, R., et al. Key developments in SCD1 inhibitors during the last 10 years (2013–2023). Table 1, Row 1. PMC Article PMC11421311. Published 2024. View Source
